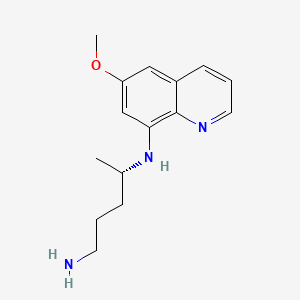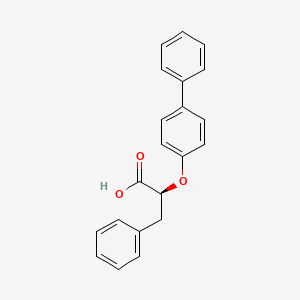
LT175
概要
説明
LT175は、ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマのデュアルリガンドです。 経口活性型のペルオキシソーム増殖因子活性化受容体ガンマ部分アゴニストであり、著しいインスリン感受性作用と脂肪生成抑制効果を示します .
準備方法
合成経路と反応条件
LT175の合成は、ビフェニル誘導体の調製、それに続くエステル化、そしてその後の加水分解によって最終生成物が得られます。 反応条件は、通常、反応を促進するために有機溶媒と触媒を使用することを伴います .
工業的生産方法
This compoundの工業的生産は、収率と純度を最大限にするために最適化された反応条件を用いた大規模合成が考えられます。 これには、高効率反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、一貫性と安全性を確保します .
化学反応の分析
反応の種類
LT175は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、this compoundを還元型に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、通常、制御された温度、特定のpHレベル、および触媒の使用を伴います .
主な製品
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
LT175 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of dual peroxisome proliferator-activated receptor activation
Biology: Investigated for its role in regulating lipid and glucose metabolism, as well as its effects on adipocyte differentiation and function
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders such as diabetes and obesity
Industry: Potential applications in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors
作用機序
LT175は、ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマの両方に結合して活性化することによって効果を発揮します。 この活性化は、サイクリックAMP応答要素結合タンパク質結合タンパク質や核コリプレッサー1などのコリプレッサーの募集につながり、次に脂質とグルコース代謝に関与する標的遺伝子の発現を調節します .
類似化合物との比較
LT175は、ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマの両方をデュアル活性化するという点でユニークであり、これら受容体のいずれか一方のみを標的とする他の化合物とは異なります。類似の化合物には以下が含まれます。
ロシグリタゾン: 強力なインスリン感受性作用を持つ選択的なペルオキシソーム増殖因子活性化受容体ガンマアゴニストですが、脂肪生成作用がより高いです
ワイ14,643: 強い脂質低下効果を持つ選択的なペルオキシソーム増殖因子活性化受容体アルファアゴニスト
グリタザール: 効果と副作用の程度が異なる、デュアルペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマアゴニスト
This compoundの部分アゴニストプロファイルと脂肪生成作用の抑制により、さらなる研究開発のための有望な候補となっています .
特性
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


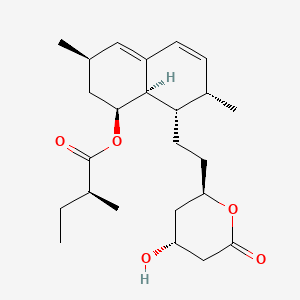
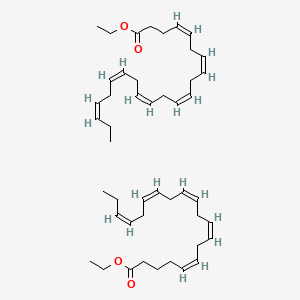
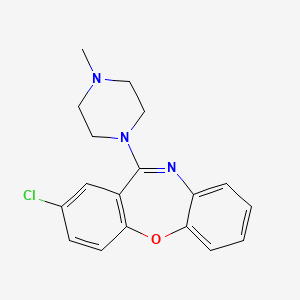
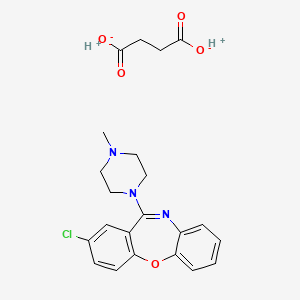
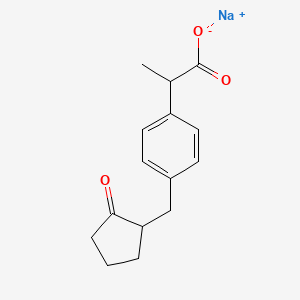
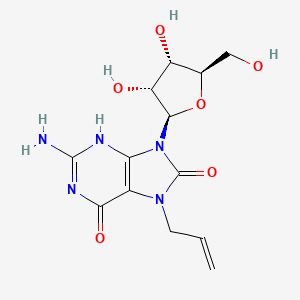
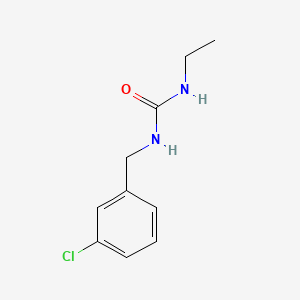


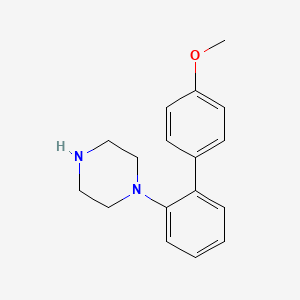
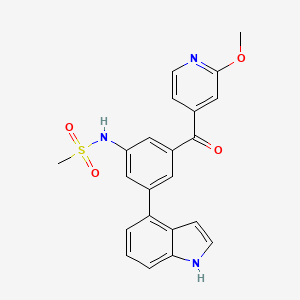
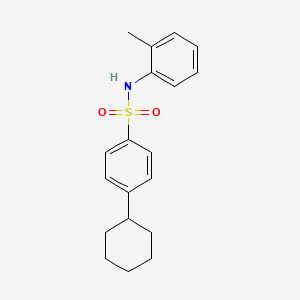
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)
